molecular formula C8H14N4 B13077277 1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13077277
M. Wt: 166.22 g/mol
InChI Key: XGXXDMXCIKPWRC-UHFFFAOYSA-N
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Description

1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 2091582-15-7) is a nitrogen-rich heterocyclic compound with a molecular weight of 166.22 g/mol and the molecular formula C 8 H 14 N 4 . It is characterized by a 1,2,4-triazole core substituted with a (1-methylcyclobutyl)methyl group at the 1-position and an amine group at the 3-position . The cyclobutyl moiety introduces steric bulk and conformational rigidity, which can influence the compound's physicochemical properties and potential biological activity . The 1,2,4-triazole nucleus is a pharmacologically important scaffold known for its wide spectrum of biological activities . Compounds containing this structure have been extensively investigated for significant antifungal and antibacterial properties, with some derivatives showing activity against drug-resistant strains . Furthermore, research into triazole derivatives has revealed promising anticancer potential , with studies noting cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) . The compound's mechanism of action is believed to involve interaction with specific enzymatic targets or receptors, modulating their activity to produce biological effects . This compound serves as a versatile building block in synthetic chemistry for the construction of more complex molecules . It can be synthesized via alkylation of the 1H-1,2,4-triazol-3-amine core or through cyclization of hydrazine derivatives with nitriles bearing the 1-methylcyclobutylmethyl substituent . Its applications extend to the development of new materials with specific properties . Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostics or therapeutic use .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-[(1-methylcyclobutyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H14N4/c1-8(3-2-4-8)5-12-6-10-7(9)11-12/h6H,2-5H2,1H3,(H2,9,11)

InChI Key

XGXXDMXCIKPWRC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Stepwise and One-Pot Synthesis of 1,2,4-Triazoles

The synthesis of 1,2,4-triazole derivatives, including 1,2,4-triazol-3-amines, can be achieved through either stepwise or one-pot cascade reactions. Commonly, these methods involve the cyclization of hydrazine derivatives with nitriles, amidines, or hydrazonoyl chlorides under various conditions:

  • Stepwise cascade synthesis : This involves initial formation of intermediates such as amidoximes or hydrazones, followed by intramolecular cyclization to yield the triazole ring. For example, nitrilimines and Vilsmeier reagents have been used to synthesize methyl 3-carboxylate-1-aryl-1H-1,2,4-triazoles under mild heating.

  • One-pot reactions : These methods often combine nucleophilic substitution and cycloaddition steps in a single reaction vessel, enhancing efficiency and yield. Yavari and Khaledian reported a one-pot, two-component synthesis of 1,3-disubstituted 1,2,4-triazoles by reacting hydrazonoyl chlorides with N-methylimidazole, achieving yields from 71% to 96%.

Metal-Free and Catalytic Approaches

  • Metal-free oxidative cyclization : Lu et al. developed an iodine-mediated oxidative cyclization to prepare 3-trifluoromethyl-1,2,4-triazoles using trifluoroacetimidohydrazides and DMF as a carbon source, providing an environmentally friendly route.

  • Copper-catalyzed synthesis : Xu et al. demonstrated a copper(II) acetate-catalyzed one-pot process starting from nitriles and hydroxylamine hydrochloride to form 1,2,4-triazole derivatives without requiring ligands or inert atmosphere, yielding medium to high product amounts.

Electrochemical Synthesis

Yang and Yuan reported an electrochemical approach for synthesizing 1,2,4-triazoles at room temperature using ammonium acetate, aryl hydrazines, alcohols, and paraformaldehyde. This method avoids solid oxidants and transition metals, giving good yields with mild conditions.

Specific Preparation of 1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine

Synthetic Route Overview

While direct literature on this exact compound is limited, patents and related compound syntheses provide insight into plausible synthetic routes:

  • Starting materials : The 1-methylcyclobutylmethyl moiety can be introduced via alkylation of the 1H-1,2,4-triazol-3-amine core or by building the triazole ring onto a suitably functionalized cyclobutylmethyl precursor.

  • Alkylation approach : The 1H-1,2,4-triazol-3-amine can be alkylated at the N1 position with a 1-methylcyclobutylmethyl halide or equivalent electrophile under basic conditions.

  • Cyclization approach : Alternatively, the triazole ring can be constructed by cyclization of hydrazine derivatives with nitriles or amidines bearing the 1-methylcyclobutylmethyl substituent.

Patent-Reported Methods

According to WO 2017/068412 and US11530229B2 patents, related cyclobutyl-substituted triazole derivatives are prepared by:

  • Reacting hydrazine or hydrazone intermediates with substituted nitriles or chlorides containing cyclobutyl groups.

  • Employing acid or base catalysis in organic solvents like toluene or chlorobenzene at temperatures ranging from ambient to reflux.

  • Using chlorinating agents such as phosphorus oxychloride (POCl3) to facilitate ring closure and substitution reactions.

Data Table: Comparative Preparation Methods for 1,2,4-Triazole Derivatives

Method Type Key Reagents/Conditions Advantages Typical Yield (%) References
Stepwise cascade Hydrazones + nitriles, POCl3, 80–90°C High selectivity, mild conditions 70–90
One-pot nucleophilic substitution Hydrazonoyl chlorides + N-methylimidazole, reflux Efficient, high yield 71–96
Metal-free oxidative Iodine, trifluoroacetimidohydrazides, DMF, room temp Environmentally friendly Moderate to high
Copper-catalyzed one-pot Nitriles + hydroxylamine hydrochloride, Cu(OAc)2 Mild, ligand-free, scalable Medium to high
Electrochemical NH4OAc, aryl hydrazines, alcohols, paraformaldehyde Mild, no metal catalyst Good
Alkylation of triazole 1H-1,2,4-triazol-3-amine + cyclobutylmethyl halide Direct substitution Variable

Research Findings and Notes

  • The preparation of 1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is best approached by combining classical triazole ring-forming reactions with selective alkylation strategies.

  • The choice of method depends on substrate availability, desired purity, and scale. One-pot methods offer operational simplicity, while stepwise approaches provide better control over substitution patterns.

  • Use of chlorinating agents such as POCl3 is common to activate intermediates for cyclization, but requires careful handling due to corrosiveness.

  • Recent advances favor metal-free or copper-catalyzed methods for environmental and economic benefits.

  • Electrochemical synthesis presents a novel, green alternative but may require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine (1-Methylcyclobutyl)methyl C9H15N4 (estimated) ~179.25 (estimated) Steric hindrance, potential CNS/energetic applications Inferred
1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine 2-Ethylhexyl C10H20N4 196.30 Higher lipophilicity, pharmaceutical intermediates
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3-Fluorobenzyl C9H9FN4 192.20 Enhanced electronic effects, antimicrobial activity
1-[(2,3-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine 2,3-Dichlorobenzyl C9H8Cl2N4 243.10 Electrophilic substituents, P2X7 antagonism
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine Tetrazole-linked triazole C3H5N7 163.12 High nitrogen content, energetic materials

Key Observations :

  • Steric Effects : The cyclobutyl group in the target compound likely increases steric hindrance compared to linear alkyl chains (e.g., 2-ethylhexyl) or planar aromatic substituents (e.g., fluorophenyl). This may reduce metabolic degradation or improve target binding selectivity .
  • Energetic Potential: Nitrogen-rich derivatives, such as tetrazole-linked triazoles, exhibit high heats of formation (~400–600 kJ/mol) and detonation velocities (~8–9 km/s), suggesting the target compound could be tailored for similar applications if functionalized with energetic groups (e.g., -N3) .

Biological Activity

1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine, with the CAS number 2091582-15-7, is a compound belonging to the 1,2,4-triazole class. This class is known for its diverse biological activities and potential therapeutic applications. The compound's structure includes a triazole ring that contributes to its pharmacological properties.

  • Molecular Formula : C₈H₁₄N₄
  • Molecular Weight : 166.22 g/mol
  • Chemical Structure :
    Structure C8H14N4\text{Structure }\text{C}_8\text{H}_{14}\text{N}_4

Biological Activity

The biological activity of 1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is primarily attributed to the triazole moiety, which has been extensively studied for its pharmacological properties. The following sections summarize key findings related to its biological activity.

Antifungal Activity

Research indicates that compounds containing a triazole ring exhibit significant antifungal properties. For instance, derivatives of triazoles have shown potent activity against various fungal strains, including Candida albicans. A study highlighted that certain triazole derivatives demonstrated antifungal activity with minimum inhibitory concentrations (MIC) significantly lower than that of standard antifungal agents like fluconazole .

Antibacterial Activity

Triazole derivatives have also been noted for their antibacterial effects. In vitro studies have shown that some triazole compounds exhibit higher antibacterial activity against both drug-sensitive and resistant Gram-positive bacteria compared to traditional antibiotics such as ampicillin. This suggests that 1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine may possess similar or enhanced antibacterial properties .

Anticancer Potential

Recent investigations into the anticancer potential of triazole derivatives have revealed promising results. Some studies have reported that specific triazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402). These findings suggest that 1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine could be explored further for its potential use in cancer therapy .

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds is closely linked to their structural characteristics. Variations in substituents on the triazole ring can significantly influence their pharmacological profiles. For instance, the presence of electron-donating groups has been shown to enhance antibacterial and antifungal activities . Understanding these relationships is crucial for designing more effective derivatives.

Case Studies

Case Study 1: Antifungal Testing
A study conducted on various triazole derivatives demonstrated that compound X (a derivative similar to 1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine) exhibited an MIC of 0.0156 μg/mL against Candida albicans, outperforming fluconazole by a factor of 16 .

Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a series of synthesized triazoles were tested against MCF-7 cells. One derivative showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating a strong potential for further development in oncological applications .

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